molecular formula C7H7BrN2O4S B8559463 N-(2-bromo-5-nitrophenyl)methanesulfonamide

N-(2-bromo-5-nitrophenyl)methanesulfonamide

Cat. No. B8559463
M. Wt: 295.11 g/mol
InChI Key: WGJKXISVAHLHIE-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

Methansulfonyl chloride (1.26 g, 18.43 mmol) was added to a 0° C. solution of 4-nitro-2-aminobromobenzene (1.6 g, 7.37 mmol) and triethlyamine (1.86 g, 18.43 mmol) in 20 ml of CH2Cl2. The reaction mixture was allowed to warm to room temperature and stirred 72 hr. The mixture was poured onto 50 ml of 1M HCl and extracted with 2×100 ml ethyl acetate. The extracts were washed with brine then dried (anhydrous MgSO4) and concentrated. The material was dissolved in 10 ml of methanol and treated with 10 ml of 3M NaOH solution. The mixture was stirred overnight. The methanol was removed at reduced pressure, then 10 ml of water were added and the solution was washed with 50 ml of CH2Cl2. The aqueous was acidified to pH 1 by the dropwise addition of concentrated HCl. The product was extracted with ethyl acetate (2×75 ml). The extracts were dried (anhydrous MgSO4) and concentrated to give 2.46 g of N-(2-bromo-5-nitrophenyl)methanesulfonamide.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[C:11]([NH2:16])[CH:10]=1)([O-:8])=[O:7].C(N(CC)CC)C.Cl>C(Cl)Cl>[Br:15][C:12]1[CH:13]=[CH:14][C:9]([N+:6]([O-:8])=[O:7])=[CH:10][C:11]=1[NH:16][S:2]([CH3:1])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)Br)N
Name
Quantity
1.86 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 72 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 2×100 ml ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (anhydrous MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in 10 ml of methanol
ADDITION
Type
ADDITION
Details
treated with 10 ml of 3M NaOH solution
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The methanol was removed at reduced pressure
ADDITION
Type
ADDITION
Details
10 ml of water were added
WASH
Type
WASH
Details
the solution was washed with 50 ml of CH2Cl2
ADDITION
Type
ADDITION
Details
The aqueous was acidified to pH 1 by the dropwise addition of concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (anhydrous MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: CALCULATEDPERCENTYIELD 113.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.